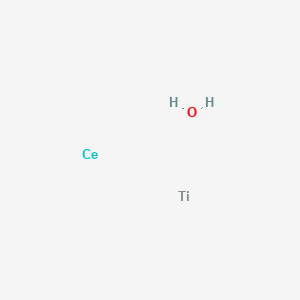

Ceric titanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ceric titanate, also known as cerium titanium oxide, is a compound with the molecular formula CeO4Ti. It is a unique material that combines the properties of cerium and titanium, making it valuable in various scientific and industrial applications. This compound is known for its high thermal stability, catalytic properties, and ability to undergo redox reactions, which makes it a subject of interest in fields such as catalysis, energy storage, and environmental remediation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ceric titanate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of cerium oxide (CeO2) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method due to its simplicity and scalability. The process involves mixing stoichiometric amounts of cerium oxide and titanium dioxide, followed by calcination at high temperatures. This method ensures the formation of a homogeneous product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Ceric titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its redox properties, where cerium can alternate between +3 and +4 oxidation states.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or ceric ammonium nitrate (NH4)2[Ce(NO3)6].

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the exchange of oxygen atoms with other anions, facilitated by high temperatures and specific catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cerium dioxide (CeO2) and titanium dioxide (TiO2), while reduction reactions can yield cerium(III) oxide (Ce2O3) and titanium suboxides .

Aplicaciones Científicas De Investigación

Ceric titanate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its redox properties make it effective in catalytic converters and other environmental applications.

Energy Storage: this compound is explored for use in energy storage devices, such as batteries and supercapacitors, due to its high thermal stability and electrochemical properties.

Environmental Remediation: It is employed in water treatment processes to remove contaminants like fluoride and heavy metals

Biomedical Applications: Research is ongoing into its potential use in medical devices and drug delivery systems, leveraging its biocompatibility and unique chemical properties

Mecanismo De Acción

The mechanism by which ceric titanate exerts its effects is primarily through its redox properties. Cerium in this compound can switch between +3 and +4 oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial in catalytic processes, where this compound can facilitate the oxidation or reduction of various substrates. Additionally, its high surface area and porosity enhance its ability to adsorb and interact with different molecules, making it effective in applications like environmental remediation and catalysis .

Comparación Con Compuestos Similares

Ceric titanate can be compared with other similar compounds, such as:

Barium Titanate (BaTiO3): Known for its dielectric properties and used in capacitors and piezoelectric devices.

Strontium Titanate (SrTiO3): Used in photocatalysis and as a substrate for growing other oxide materials.

Zirconium Titanate (ZrTiO4): Known for its thermal stability and used in high-temperature applications.

Uniqueness of this compound: What sets this compound apart is its redox properties, which are not as prominent in other titanates. The ability of cerium to switch between oxidation states makes this compound particularly valuable in catalytic and environmental applications .

Propiedades

Fórmula molecular |

CeH2OTi |

|---|---|

Peso molecular |

205.998 g/mol |

Nombre IUPAC |

cerium;titanium;hydrate |

InChI |

InChI=1S/Ce.H2O.Ti/h;1H2; |

Clave InChI |

RQKKZPUOXCUSGM-UHFFFAOYSA-N |

SMILES canónico |

O.[Ti].[Ce] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)

![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)

![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)

![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)

![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)

![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)